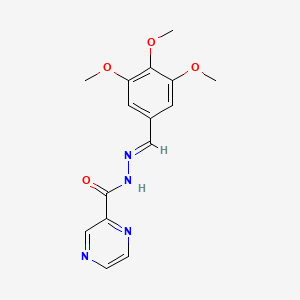![molecular formula C13H18N2O3 B3872703 N'-[2-(3,5-dimethylphenoxy)acetyl]propanohydrazide](/img/structure/B3872703.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]propanohydrazide
Overview
Description
N'-[2-(3,5-dimethylphenoxy)acetyl]propanohydrazide, commonly known as DMAPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAPH belongs to the class of hydrazide derivatives and has shown promising results in various pre-clinical studies.
Mechanism of Action
The exact mechanism of action of DMAPH is not fully understood. However, studies have suggested that it exerts its anti-tumor effects by inducing apoptosis through the mitochondrial pathway. DMAPH has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, DMAPH has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
DMAPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMAPH inhibits the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, DMAPH has been shown to improve glucose uptake and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMAPH in lab experiments is its low toxicity. It has been shown to have a high safety profile in animal models, with no significant adverse effects observed. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential therapeutic applications and to establish its safety profile in humans.
Future Directions
There are several future directions for research on DMAPH. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to establish the optimal dosage and administration route. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy in animal models and to establish the optimal dosage and administration route. Additionally, further studies are needed to determine the mechanism of action of DMAPH and to identify potential drug targets.
Scientific Research Applications
DMAPH has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In vitro studies have demonstrated that DMAPH inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMAPH has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
properties
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-12(16)14-15-13(17)8-18-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLZYRPJXAPIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3872623.png)
![2-chlorobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3872628.png)

![5-amino-3-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3872640.png)
![2,4-dichloro-5-nitrobenzaldehyde {6-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B3872646.png)
![5-amino-3-{1-cyano-2-[3-nitro-4-(1-piperidinyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3872656.png)
![4-[(5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]benzenesulfonamide](/img/structure/B3872663.png)
![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B3872671.png)
![4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B3872676.png)

![3,4-dichloro-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3872692.png)

![2-(3,4-dimethylphenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872724.png)
![ethyl 3-[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B3872736.png)